

A Comparative Analysis of Tug-891 and α -Linolenic Acid: Potency and Selectivity Profile

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For Immediate Release

This guide provides a detailed comparison of the synthetic agonist **Tug-891** and the endogenous free fatty acid α -linolenic acid, focusing on their potency and selectivity as ligands for the free fatty acid receptor 4 (FFA4), also known as GPR120. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic disease research.

Introduction

Tug-891 is a potent and selective synthetic agonist for the human free fatty acid receptor 4 (FFA4/GPR120), a G protein-coupled receptor that has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2][3] α -linolenic acid, an essential omega-3 fatty acid, is a natural ligand for FFA4.[4] This guide presents a comparative analysis of the pharmacological properties of these two molecules, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.

Quantitative Comparison of Potency and Selectivity

The following table summarizes the available quantitative data on the potency (EC50 values) and selectivity of **Tug-891** and α -linolenic acid across various in vitro assays targeting human and mouse orthologs of FFA4 and the related receptor, FFA1 (GPR40).



| Ligand | Receptor (Species) | Assay | Potency (EC50, µM) | Selectivity (FFA4 vs FFA1) | Reference |
|---------------------|----------------------------------|----------------------------------|-----------------------|----------------------------------|-----------|
| Tug-891 | hFFA4 | Ca ²⁺ Mobilization | 0.0436 | ~1480-fold vs hFFA1 | [2] |
| mFFA4 | Ca ²⁺ Mobilization | 0.0169 | Limited vs mFFA1 | [1][2] | |
| hFFA4 | β-Arrestin-2 Recruitment | Potent (nanomolar) | >100-fold vs hFFA1 | [5] | |
| hFFA1 | Ca ²⁺ Mobilization | 64.5 | - | [2] | |
| α-Linolenic Acid | hFFA4 | Ca ²⁺ Mobilization | ~2.5 | Dual Agonist | [6] |
| hFFA1 | Ca ²⁺ Mobilization | Potent | Dual Agonist | [7][8] | |
| hFFA4 | β-Arrestin-2 Recruitment | - | Non-selective | [4] | |

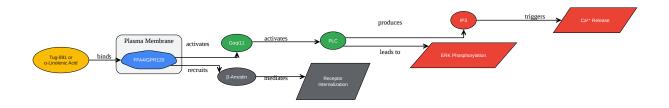
Note: Data for α -linolenic acid is less comprehensively reported across identical assays in direct comparison to **Tug-891**. The term "Potent" is used where specific EC50 values were not provided in the cited literature, but significant activity was reported. The selectivity of α -linolenic acid is generally described as being a dual agonist for FFA1 and FFA4.

Signaling Pathways and Experimental Workflows

The activation of FFA4 by both **Tug-891** and α -linolenic acid initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to G α q/11, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Downstream of these events is the phosphorylation of extracellular signal-regulated kinase (ERK). Additionally, FFA4 activation



leads to the recruitment of β -arrestin, which can mediate both receptor desensitization and G protein-independent signaling.

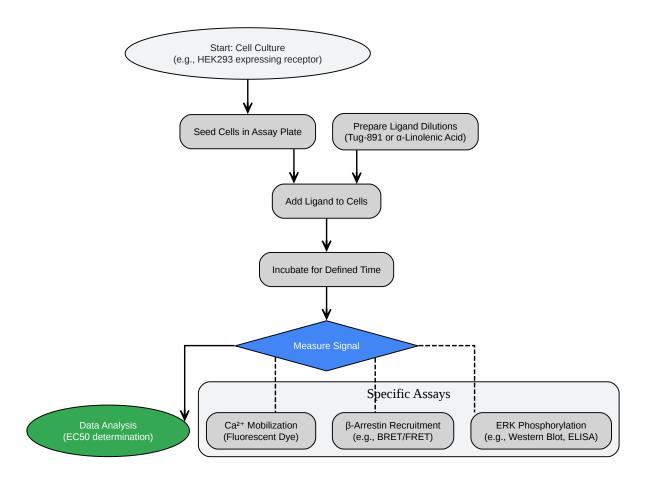


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FFA4/GPR120 Signaling Pathway

The potency and selectivity of these ligands are typically determined through a series of in vitro cellular assays. The general workflow for these experiments is depicted below.





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General Experimental Workflow

The logical relationship for determining selectivity involves comparing the potency of a ligand at the target receptor (FFA4) versus its potency at off-target receptors (e.g., FFA1).





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